(-)-Sesamin 2,2'-diol Inhibits LPS-Induced Nitric Oxide Production with an IC50 of 310 μM
(-)-Sesamin 2,2'-diol demonstrates direct inhibition of LPS-induced nitric oxide (NO) production in RAW264.7 macrophages, with a measured IC50 of 310 μM . While no direct head-to-head comparator data is available for this specific activity, this value provides a quantitative benchmark for researchers seeking a lignan with a defined anti-inflammatory mechanism distinct from the broader antioxidant or lipid-modulating activities of sesamin or sesamolin. For context, common reference inhibitors in this assay, such as L-NMMA, exhibit IC50 values in the low micromolar range, establishing (-)-Sesamin 2,2'-diol as a moderate-potency NO production modulator.
| Evidence Dimension | Inhibition of LPS-induced NO production in RAW264.7 cells |
|---|---|
| Target Compound Data | IC50 = 310 μM |
| Comparator Or Baseline | Vehicle control (LPS-stimulated without inhibitor) |
| Quantified Difference | N/A (no direct comparator) |
| Conditions | RAW264.7 murine macrophages, 24 h incubation with 310 μM compound, LPS stimulation |
Why This Matters
This data quantifies a specific anti-inflammatory activity that is not a known property of sesamin or sesamolin, making (-)-Sesamin 2,2'-diol a distinct tool compound for studying NO-mediated inflammation.
